

Spectroscopic Profile of 4-Chloroindole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Chloroindole

Cat. No.: B013527

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An In-depth Exploration of the NMR, IR, and MS Data for a Key Synthetic Intermediate

Introduction

4-Chloroindole stands as a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of a wide array of biologically active molecules and functional materials. Its utility in medicinal chemistry, particularly in the development of novel therapeutic agents, necessitates a thorough understanding of its structural and electronic properties.[1] Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provide the fundamental data required for unequivocal structure elucidation and quality control. This technical guide offers a detailed analysis of the spectroscopic data of **4-Chloroindole**, providing researchers, scientists, and drug development professionals with a comprehensive reference for its characterization.

The indole scaffold is a privileged structure in drug discovery, and the introduction of a chlorine atom at the 4-position significantly influences its chemical reactivity and biological activity.[2] Therefore, precise and well-interpreted spectroscopic data are paramount for advancing research and development efforts that utilize this important building block. This guide will delve into the intricacies of the ^1H NMR, ^{13}C NMR, IR, and MS spectra of **4-Chloroindole**, presenting the data in a clear and accessible format, explaining the underlying principles of the observed spectral features, and providing standardized protocols for data acquisition.

Molecular Structure of 4-Chloroindole

The structural framework of **4-Chloroindole**, presented below, is fundamental to the interpretation of its spectroscopic data. The numbering convention for the indole ring system is crucial for the assignment of NMR signals.

Figure 1: Structure and numbering of **4-Chloroindole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **4-Chloroindole**, both ^1H and ^{13}C NMR provide critical information for structural verification.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **4-Chloroindole** exhibits distinct signals for the protons on the indole ring. The chemical shifts are influenced by the electron-donating nitrogen atom and the electron-withdrawing chlorine atom.

Table 1: ^1H NMR Spectral Data of **4-Chloroindole**

Proton	Chemical Shift (δ , ppm)	Multiplicity
H1 (N-H)	~8.2	br s
H7	~7.5	d
H5	~7.2	t
H6	~7.1	d
H2	~7.0	t
H3	~6.6	t

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Interpretation of the ^1H NMR Spectrum:

- N-H Proton (H1): The proton attached to the nitrogen typically appears as a broad singlet in the downfield region (around 8.2 ppm). Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
- Aromatic Protons (H5, H6, H7): The protons on the benzene portion of the indole ring appear in the aromatic region (7.0-7.6 ppm). The chlorine atom at the 4-position influences the electronic environment of these protons, leading to their specific chemical shifts. H7 is typically the most deshielded proton on the benzene ring in this isomer.
- Pyrrole Protons (H2, H3): The protons on the pyrrole ring are also found in the aromatic region but are generally more shielded than those on the benzene ring. The coupling between H2 and H3, and with the N-H proton, can sometimes be observed, leading to triplet-like appearances for these signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of **4-Chloroindole**. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectral Data of **4-Chloroindole**

Carbon	Chemical Shift (δ , ppm)
C7a	~135
C3a	~128
C4	~126
C2	~124
C5	~121
C7	~115
C6	~110
C3	~101

Note: Assignments are based on general indole chemical shifts and substituent effects.

Definitive assignments would require 2D NMR experiments.

Interpretation of the ^{13}C NMR Spectrum:

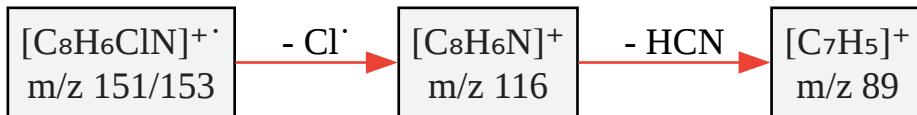
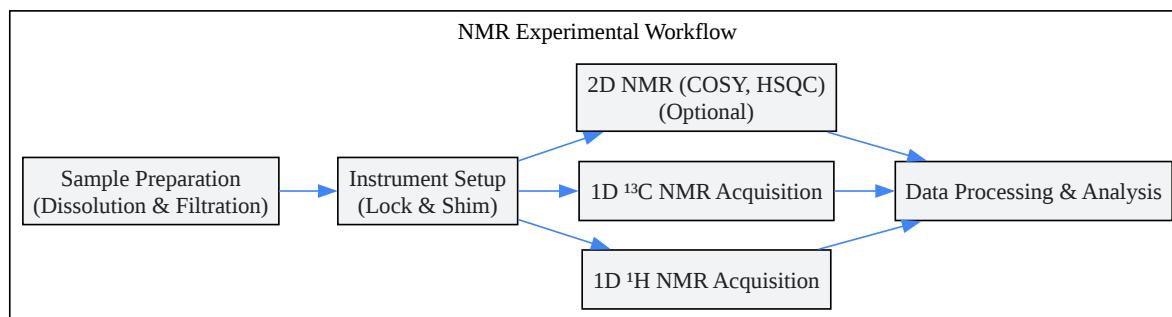
The carbon atoms of the indole ring resonate in the aromatic region of the spectrum. The quaternary carbons (C3a, C4, and C7a) can be distinguished from the protonated carbons by their generally weaker intensity in a standard proton-decoupled spectrum.^[3] The carbon directly attached to the chlorine atom (C4) experiences a direct electronic effect, influencing its chemical shift. The remaining carbon signals are assigned based on established chemical shift trends for substituted indoles.^[4]

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of heterocyclic compounds like **4-Chloroindole** is essential for reproducibility.^[5]

- Sample Preparation:
 - Weigh approximately 5-10 mg of **4-Chloroindole**.
 - Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry vial.
 - Filter the solution through a pipette plugged with glass wool into a 5 mm NMR tube to remove any particulate matter.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
- Data Acquisition:

- Acquire a ^1H NMR spectrum using a standard pulse program.
- Acquire a proton-decoupled ^{13}C NMR spectrum.
- For detailed structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed. [6]



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